Boc-Beta-T-Butyl-L-Alanine
Overview
Description
Boc-Beta-T-Butyl-L-Alanine is an intermediate used in the synthesis of peptides and other amino acids1. It is an alkane chain with terminal carboxylic acid and Boc-protected amino groups2. The Boc group, or tert-butyl carbamate, is a commonly used protecting group for amines in organic synthesis34.
Synthesis Analysis
The synthesis of Boc-Beta-T-Butyl-L-Alanine involves the reaction of ®-2-amino-4,4-dimethyl-pentanoic acid with di-tert-butyl dicarbonate (Boc 2 O) in the presence of sodium hydroxide5. This reaction is typically conducted under either aqueous or anhydrous conditions4.
Molecular Structure Analysis
Boc-Beta-T-Butyl-L-Alanine has a molecular weight of 245.336 and contains a total of 39 bonds, including 16 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, 1 aliphatic carboxylic acid, 1 aliphatic (thio-) carbamate, and 1 hydroxyl group7.
Chemical Reactions Analysis
The Boc group in Boc-Beta-T-Butyl-L-Alanine is stable towards most nucleophiles and bases4. It can be cleaved under anhydrous acidic conditions, producing tert-butyl cations4. Various catalysts have been used to facilitate the N-tert-butyloxycarbonylation of amines, including 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), perchloric acid adsorbed on silica-gel (HClO4–SiO2), and 1-alkyl-3-methylimidazolium cation-based ionic liquids4.
Physical And Chemical Properties Analysis
Boc-Beta-T-Butyl-L-Alanine appears as a white to off-white powder69. It has a purity of over 99.5% as determined by chiral HPLC9.
Scientific Research Applications
Conformational Properties of Peptides : Boc-protected L-alanine oligomers, such as those in the formula BOC(L-Ala)nOCH3, exhibit different conformational properties depending on factors like molecular weight, solvent, and temperature. These peptides can assume β-associated, statistical coil, or partially α-helical conformations (Toniolo & Bonora, 1975).
Synthesis of Protected Amino Acids for Peptide Synthesis : N α -tert-butoxycarbonyl-α-methyl-β-3,4-dimethoxyphenyl-L-alanine, a protected form of amino acid, was synthesized for use in solid-phase peptide synthesis. This method demonstrates how Boc-protected amino acids can be crucial in peptide synthesis (Hsieh & Demaine, 1991).
Peptide Synthesis with Cross-linking Functions : N alpha-(tert-butoxycarbonyl)-N epsilon-[N-(bromoacetyl)-beta-alanyl]-L-lysine was developed as a reagent in peptide synthesis for introducing a bromoacetyl cross-linking function, useful in producing cyclic peptides and peptide conjugates (Inman, Highet, Kolodny, & Robey, 1991).
Amyloid Fibril Formation Study : Boc-beta-Ala(1)-Aib(2)-beta-Ala(3)-OMe, a model tripeptide containing non-coded amino acids, was studied for its amyloid-like fibril forming beta-sheet assemblage. This research is significant in understanding neurodegenerative diseases (Maji, Drew, & Banerjee, 2001).
Synthesis of Glycoconjugates on Solid Support : An orthogonally protected building block, N-Alloc-N'-Boc-N' '-Fmoc-alpha,alpha-bis(aminomethyl)-beta-alanine, was synthesized for preparing peptide glycoclusters. This illustrates the use of Boc-protected amino acids in synthesizing complex molecular structures (Katajisto, Karskela, Heinonen, & Lönnberg, 2002).
Enantiomeric Separation of Amino Acids : The enantiomers of N-tert.-butoxycarbonyl (N-t-Boc) amino acids were successfully separated using capillary electrophoresis with hydroxypropyl-substituted cyclodextrins, demonstrating the role of Boc-protected amino acids in chiral analysis (Yowell, Fazio, & Vivilecchia, 1996).
Molecular Discrimination and Binding Studies : A self-assembled cylindrical capsule was used to bind N-alpha-protected amino acid esters, including BOC-L-alanine and BOC-beta-alanine esters. This study provided insights into molecular recognition and binding affinities (Hayashida, Šebo, & Rebek, 2002).
Synthesis of DNA Binding Polyamides : Solid-phase synthesis of sequence-specific DNA binding polyamides containing N-methylimidazole and N-methylpyrrole amino acids used Boc-beta-alanine as a monomer building block. This shows the application of Boc-protected amino acids in nucleic acid research (Baird & Dervan, 1996).
Safety And Hazards
Boc-Beta-T-Butyl-L-Alanine may cause respiratory irritation, serious eye irritation, and severe skin burns and eye damage1011. It is recommended to use only in a well-ventilated area and avoid breathing dust, fume, gas, mist, vapors, or spray1011.
Future Directions
The Boc group continues to play an important role in peptide synthesis and is considered one of the most commonly used protective groups for amines3. Its use has expanded beyond the peptide field, and it is now used to protect various NH-compounds, giving rise to bis-protected amino functions3. The development of better reagents and methods for Boc-protection is an ongoing area of research3.
properties
IUPAC Name |
(2S)-4,4-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-11(2,3)7-8(9(14)15)13-10(16)17-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQVQDMFCAGQQB-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Beta-T-Butyl-L-Alanine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.